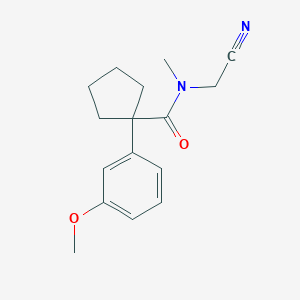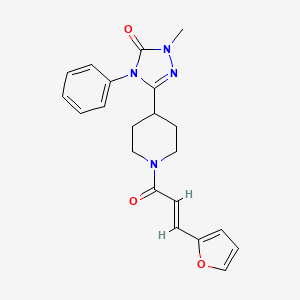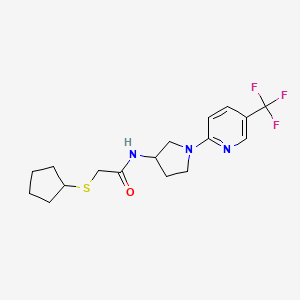![molecular formula C18H18N2O3S B2869597 isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1207040-97-8](/img/structure/B2869597.png)
isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and pyrimidine rings, along with the isopropyl acetate group attached to the pyrimidine ring. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Biomedical Applications
The structural similarity of this compound to poly (2-isopropyl-2-oxazoline) (PiPrOx) suggests potential biomedical applications. PiPrOx exhibits a phase transition near human body temperature and is non-toxic to many cell lines, making it attractive for bioapplications . The compound could be explored for similar uses, particularly in drug delivery systems where temperature-sensitive release is beneficial.
Anti-inflammatory and Antimicrobial Activities
Derivatives of the compound have been studied for their anti-inflammatory and antimicrobial activities. The presence of the thieno[3,2-d]pyrimidin moiety, which is known for its pharmacological properties, could make the compound a candidate for developing new anti-inflammatory and antimicrobial agents .
Antitumor Potential
Given the ongoing research in polysubstituted pyrimidines as potential anti-tumor agents, this compound could also be investigated for its antitumor effects. Thiouracils, a class of compounds with a similar structure, are used as anti-inflammatory and virucidal agents, indicating the potential of this compound in cancer therapy .
Drug Synthesis and Modification
The compound’s structure allows for various modifications, which can lead to the synthesis of new drugs with improved properties. It could serve as a precursor or intermediate in the synthesis of drugs targeting specific cellular processes .
Heterocyclic Chemistry Research
As a heterocyclic compound with a pyrimidine ring, it holds a significant place in medicinal chemistry research. Its study could contribute to the understanding of structure-property relationships and the development of new heterocyclic compounds .
Therapeutic Applications
The compound’s core structure is related to imidazole, which is known for its wide range of therapeutic applications. Exploring this compound could lead to the discovery of new drugs with antibacterial, antifungal, antiviral, and other pharmacological activities .
Chemical Property Control
The ability to copolymerize with a wide range of monomers and modify the resulting copolymers suggests that this compound could be used to control properties that translate into application possibilities, especially in materials science .
Synthetic Biochemistry
The compound could be of interest to synthetic biochemists for the development of cardiotonic drugs, as its derivatives have been shown to have applications in this area .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)23-15(21)8-20-10-19-16-14(9-24-17(16)18(20)22)13-7-5-4-6-12(13)3/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZSUJVFGIYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)
![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)
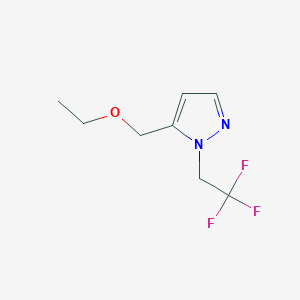
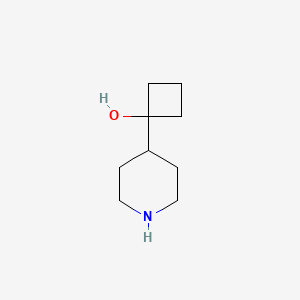
![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)
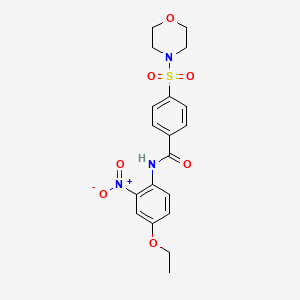
![2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2869531.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)

